molecular formula C21H22N4O B2467649 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone CAS No. 1396564-34-3

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone

Cat. No.: B2467649
CAS No.: 1396564-34-3
M. Wt: 346.434
InChI Key: FPMPREPDBBMUAB-UHFFFAOYSA-N
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Description

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is a synthetic organic compound that features a complex structure with a pyrimidine ring, a piperazine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines.

    Piperazine ring formation: The piperazine ring can be synthesized via cyclization reactions involving diamines.

    Coupling reactions: The pyrimidine and piperazine rings are then coupled using reagents like alkyl halides.

    Attachment of the naphthalene moiety: This step might involve Friedel-Crafts acylation or similar reactions to attach the naphthalene ring to the ethanone backbone.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques like continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential use as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(phenyl)ethanone
  • 1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(benzyl)ethanone

Uniqueness

1-(4-(6-Methylpyrimidin-4-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of the naphthalene ring, which can impart distinct electronic and steric properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-16-13-20(23-15-22-16)24-9-11-25(12-10-24)21(26)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-8,13,15H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMPREPDBBMUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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